L-Leucine-1-13C

概要

説明

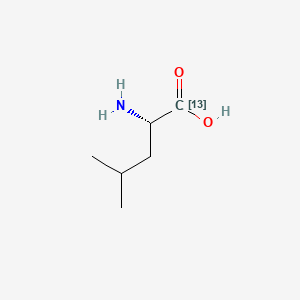

L-Leucine-1-13C is a labeled form of the essential amino acid L-Leucine, where the carbon at the first position is replaced with the isotope carbon-13. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and protein synthesis analysis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucine-1-13C typically involves the incorporation of carbon-13 into the precursor molecules during the chemical synthesis of L-Leucine. One common method is the use of labeled precursors such as 13C-labeled glucose or other carbon sources in microbial fermentation processes .

Industrial Production Methods: Industrial production of this compound often involves fermentation using genetically modified microorganisms that can incorporate carbon-13 into the amino acid. The fermentation broth is then processed to isolate and purify the labeled L-Leucine .

化学反応の分析

Types of Reactions: L-Leucine-1-13C undergoes similar chemical reactions as its non-labeled counterpart, including:

Oxidation: Conversion to keto acids.

Reduction: Formation of corresponding alcohols.

Substitution: Replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophiles like halides or amines under various conditions.

Major Products:

Oxidation: Produces α-ketoisocaproate.

Reduction: Yields isovaleryl alcohol.

Substitution: Forms various substituted leucine derivatives.

科学的研究の応用

Key Mechanisms and Pathways

The primary target of L-Leucine-1-13C is the mammalian target of rapamycin (mTOR) signaling pathway, which plays a crucial role in regulating cell growth, protein synthesis, and metabolism. Activation of this pathway by L-Leucine leads to increased protein synthesis and cellular proliferation, making it essential for understanding muscle metabolism and nutritional interventions.

Protein Metabolism Studies

This compound has been extensively used to study protein metabolism. For instance, a study involving healthy subjects demonstrated that using L-[1-13C]leucine as a tracer allowed for the quantification of leucine kinetics, including rates of deamination and reamination. This study revealed that the rates of protein synthesis and breakdown were significantly influenced by dietary intake and metabolic state .

Muscle Protein Synthesis

Research has shown that L-Leucine supplementation can enhance muscle protein synthesis (MPS), particularly when consumed after resistance exercise. A controlled trial compared the effects of whey and casein proteins labeled with L-[1-13C]leucine on MPS. Results indicated that both protein sources stimulated MPS comparably post-exercise, despite differences in insulin response .

Nutritional Interventions in Aging

In clinical nutrition, this compound is used to evaluate interventions aimed at preventing muscle wasting in older adults. A double-blind pilot trial demonstrated that supplementation with L-Leucine-enriched essential amino acids improved lean muscle mass and functional performance metrics among older adults . This highlights its potential role in addressing sarcopenia.

Case Study 1: Whole-body Leucine Balance

A study involving young adults assessed whole-body leucine balance using L-[1-13C]leucine alongside urea tracers. Researchers found that isotopic enrichment plateaued after approximately five hours, validating tracer-derived estimates for monitoring protein metabolism over extended periods .

Case Study 2: Dietary Influence on Metabolism

Another investigation examined how the form of leucine consumed affects its metabolic fate. Participants consuming intact proteins showed lower oxidation rates and increased nonoxidative disposal compared to those consuming free amino acids. This finding emphasizes the importance of dietary context when evaluating leucine's metabolic effects .

Comprehensive Data Table

作用機序

L-Leucine-1-13C exerts its effects through the same pathways as L-Leucine. It is primarily involved in:

Protein Synthesis: Acts as a substrate for protein synthesis and stimulates the mammalian target of rapamycin (mTOR) pathway, which regulates cell growth and metabolism.

Metabolic Regulation: Plays a role in regulating blood sugar levels and energy production.

類似化合物との比較

L-Leucine-13C6: Another labeled form with all six carbons replaced by carbon-13.

L-Valine-1-13C: A similar labeled amino acid used in metabolic studies.

L-Isoleucine-13C6: Labeled isoleucine used for similar research purposes

Uniqueness: L-Leucine-1-13C is unique due to its specific labeling at the first carbon position, making it particularly useful for detailed metabolic studies and NMR spectroscopy. This specificity allows researchers to gain insights into the metabolic fate and biochemical interactions of leucine in various biological systems .

生物活性

L-Leucine-1-13C is a stable isotope-labeled form of the essential branched-chain amino acid (BCAA) leucine, which plays a crucial role in protein metabolism and muscle synthesis. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on muscle protein synthesis, and implications for health and nutrition.

Metabolic Pathways

L-Leucine is known for activating the mechanistic target of rapamycin (mTOR) signaling pathway, which is pivotal for regulating cell growth and protein synthesis. The incorporation of stable isotopes like carbon-13 allows researchers to trace metabolic pathways more precisely. Studies have demonstrated that this compound can be used effectively to study protein metabolism in human subjects through tracer studies.

Key Findings from Research:

- Protein Metabolism : A study utilizing L-[1-13C]leucine as a tracer showed that leucine deamination and reamination rates were quantified, revealing significant insights into protein breakdown and synthesis rates in healthy individuals under fed conditions .

- Dietary Influence : Research indicated that the form of leucine consumed (e.g., free amino acids vs. bound in proteins) affects its metabolic fate. For instance, lower oxidation rates and increased nonoxidative disposal were observed when leucine was ingested as part of intact proteins compared to free amino acids .

Effects on Muscle Protein Synthesis

L-Leucine supplementation has been extensively studied for its effects on muscle protein synthesis (MPS), particularly in aging populations and those undergoing resistance training.

Case Studies:

- Elderly Population : A double-blind, placebo-controlled trial involving elderly subjects showed that supplementation with L-Leucine-enriched essential amino acids (EAAs) improved lean tissue mass (LTM) and functional performance over 12 weeks. The group receiving higher doses of L-Leucine exhibited more pronounced benefits .

- Acute vs. Chronic Effects : A systematic review highlighted that both acute and chronic administration of leucine significantly increased the muscle protein fractional synthetic rate compared to control groups, emphasizing its role in combating age-related muscle loss .

Biological Activity Summary Table

Implications for Health and Nutrition

The biological activity of this compound underscores its importance in nutritional strategies aimed at improving muscle health, particularly in vulnerable populations such as the elderly or those with muscle wasting conditions. The ability to trace its metabolic pathways provides valuable insights into how dietary interventions can optimize muscle mass and function.

特性

IUPAC Name |

(2S)-2-amino-4-methyl(113C)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-SANWUMGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10995817 | |

| Record name | (1-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74292-94-7 | |

| Record name | Leucine 1-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074292947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-~13~C)Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10995817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCINE 1-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I36PJ2DN56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。